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molecular formula C11H12N2OS B8761677 (2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol

(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol

Cat. No. B8761677
M. Wt: 220.29 g/mol
InChI Key: ZRPFGTBLFUUFDU-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

Following a procedure similar to that described in Preparation 15, the desired compound was prepared from 10 g of ethyl 2-o-toluidinothiazole-4-carboxylate, 2.9 g of lithium aluminum hydride and 200 ml of tetrahydrofuran. The resulting product was a brown oil having the following physical properties.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:18])[C:2]([NH:7][C:8]2[S:9][CH:10]=[C:11]([C:13](OCC)=[O:14])[N:12]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[C:1]1([CH3:18])[C:2]([NH:7][C:8]2[S:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C=1(C(=CC=CC1)NC=1SC=C(N1)C(=O)OCC)C
Name
Quantity
2.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)NC=1SC=C(N1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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